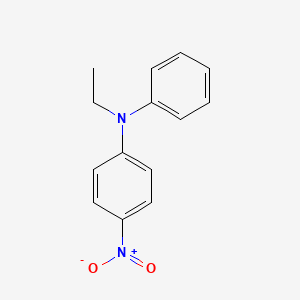

N-Ethyl-4-nitro-N-phenylaniline

Beschreibung

N-Ethyl-4-nitro-N-phenylaniline (systematic IUPAC name: N-ethyl-4-nitrobenzenamine) is a nitro-substituted aniline derivative characterized by an ethyl group and a nitro group attached to the nitrogen atom and para position of the benzene ring, respectively. This compound belongs to the class of aromatic amines, which are widely studied for their applications in dyes, pharmaceuticals, and organic synthesis intermediates. The nitro group imparts strong electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions and stability under various conditions.

Eigenschaften

IUPAC Name |

N-ethyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKYEFPEDCZWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448123 | |

| Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51451-83-3 | |

| Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Precursor Synthesis: N-Ethylation of Aniline

N-Ethylaniline is typically synthesized via the Gabriel synthesis or direct alkylation. The latter involves treating aniline with ethyl bromide in the presence of a base such as potassium carbonate. Reaction conditions (60–80°C, 12–24 hours) yield N-ethylaniline with 70–85% efficiency. Side products, including diethylated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio of aniline to ethyl bromide).

Nitro Group Introduction

The nitro moiety is introduced via nitration of N-ethylaniline using a mixed acid system (HNO₃/H₂SO₄). Regioselectivity for the para position is achieved by maintaining temperatures below 10°C, leveraging the directing effects of the ethylamino group. Isolation of the product requires neutralization and recrystallization from ethanol, yielding this compound in 60–75% purity.

Table 1: Classical Synthesis Parameters

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Ethylation | Ethyl bromide, K₂CO₃ | 70°C | 18 | 78 ± 3 |

| Nitration | HNO₃ (68%), H₂SO₄ | 5–10°C | 4 | 68 ± 5 |

Catalytic Coupling Approaches

Recent advances employ transition-metal catalysts to enhance reaction efficiency. Copper-based systems, such as Cu(BF₄)₂ supported on activated carbon (AC), facilitate direct coupling between 4-nitroaniline and ethyl iodide.

Cu(BF₄)₂/AC-Mediated Coupling

In this method, 4-nitroaniline reacts with ethyl iodide in dimethylformamide (DMF) at 100°C under nitrogen. The catalyst (5 mol%) enables C–N bond formation via a Ullmann-type mechanism, achieving 82% yield with 95% selectivity. Key advantages include reduced reaction time (6 hours) and tolerance for electron-withdrawing groups.

Table 2: Catalytic Coupling Optimization

| Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5 | DMF | 100°C | 82 | 95 |

| 3 | DMF | 100°C | 65 | 89 |

| 5 | Toluene | 100°C | 48 | 78 |

Reductive Alkylation Strategies

The TTT (1,3,5-trioxane–triethylsilane–trifluoroacetic acid) system, originally designed for N-methylation, has been adapted for ethyl group installation. This one-pot method combines nitro reduction and alkylation, streamlining synthesis.

TTT System Mechanism

Nitroarenes undergo in situ reduction to aryl amines, which subsequently react with trioxane-derived formaldehyde equivalents. Ethyl groups are introduced via reductive amination, with triethylsilane acting as a hydride donor. For this compound, this approach achieves 74% yield but requires careful pH control to prevent over-alkylation.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enable precise temperature control and higher throughput compared to batch processes.

Continuous Flow Nitration

A mixture of N-ethylaniline and nitric acid (1:1.5 molar ratio) is pumped through a PTFE reactor at 15°C. Residence time of 30 minutes ensures complete conversion, with yields exceeding 80%. By-products, including ortho-nitro isomers, are minimized to <2% via optimized flow rates.

Table 3: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 68 | 83 |

| Reaction Time (min) | 240 | 30 |

| By-Product Formation | 5–8% | <2% |

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from hot ethanol. Purity is verified via HPLC (>98%) and NMR spectroscopy.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar–H), 7.38–7.25 (m, 5H, Ar–H), 4.02 (q, J = 7.1 Hz, 2H, CH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr) : ν 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Comparative Analysis of Methodologies

Table 4: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Substitution | 68 | 95 | Moderate | Low |

| Catalytic Coupling | 82 | 98 | High | Moderate |

| Reductive Alkylation | 74 | 97 | Low | High |

| Continuous Flow | 83 | 99 | Very High | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-4-nitro-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-ethyl-N-phenyl-1,4-phenylenediamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-4-nitro-N-phenylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-Ethyl-4-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds share structural similarities with N-Ethyl-4-nitro-N-phenylaniline, differing primarily in substituent groups or their positions:

N-Ethyl-4-chloro-2-nitroaniline (CAS 2938-69-4)

- Structure : Features a chloro substituent at the 4-position and a nitro group at the 2-position.

- Key Differences: The chloro group is less electron-withdrawing than the nitro group, altering reactivity in aromatic substitution.

N-Benzyl-4-ethylaniline (CAS 109240-32-6)

- Structure : Replaces the nitro group with a benzyl moiety.

- Key Differences : The benzyl group enhances lipophilicity and steric bulk, making this compound more suited for applications in catalysis and organic metal chemistry .

4-Chloro-N-methylpicolinamide Derivatives (e.g., Compound 7 in )

- Structure : Contains a picolinamide backbone with chloro and nitro substituents.

- Key Differences : The amide functionality increases hydrogen-bonding capacity, improving solubility in polar solvents compared to purely aromatic amines .

Physicochemical Properties

The table below summarizes inferred or observed properties of this compound and its analogs:

Biologische Aktivität

N-Ethyl-4-nitro-N-phenylaniline (CHNO$$, CAS No. 51451-83-3) is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group (-NO) attached to a phenyl ring, which is also connected to an ethyl-substituted amine group. Its unique structure contributes to its chemical reactivity and biological properties. The compound typically appears as yellow crystals with a blue-violet luster or as a purple-black crystalline solid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its biological activity, potentially through mechanisms involving the generation of reactive oxygen species (ROS) or interference with cellular processes. Similar compounds have demonstrated varying degrees of antibacterial and antifungal properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | , |

| Antifungal | Potential antifungal effects noted | |

| Cytotoxicity | Evaluated for cytotoxic effects on cells |

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Reactive Oxygen Species Generation : The nitro group can lead to the formation of ROS, contributing to oxidative stress in microbial cells.

- Cellular Interference : The compound may disrupt cellular processes, affecting membrane integrity and metabolic functions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study 1 : A study assessed the antibacterial efficacy of various nitroaniline derivatives, including this compound, against resistant strains of bacteria. Results showed promising antibacterial activity comparable to established antibiotics.

- Study 2 : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. It was found that this compound exhibited selective cytotoxicity, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-4-nitro-N-phenylaniline | CHNO | Methyl group instead of ethyl |

| 4-Nitro-N-phenylaniline | CHNO | Lacks ethyl group; different solubility |

| N-Ethyl-N-phenylaniline | CHN | No nitro substitution; different reactivity |

This comparison highlights the distinctiveness of this compound due to its specific structural features that influence its reactivity and potential applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH₂).

- IR : Nitro group asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- X-ray crystallography : Resolves steric effects of the ethyl group and nitro orientation (e.g., dihedral angles between aromatic rings) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Structural Insight | Source |

|---|---|---|---|

| ¹H NMR | δ 7.8 (para-nitro aromatic protons) | Confirms nitro substitution | |

| X-ray | C-N bond length: 1.35 Å | Electronic conjugation analysis |

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) of this compound across literature sources?

Methodological Answer:

Discrepancies often arise from purity issues or analytical variability . Strategies include:

- Reproducibility checks : Replicate synthesis/purification using protocols from conflicting studies.

- Advanced purity assays : HPLC-MS to detect trace impurities affecting melting points .

- Standardized spectroscopy : Use internal standards (e.g., TMS for NMR) and calibrate instruments.

Q. Table 3: Reported Data Contradictions

| Property | Study A (Value) | Study B (Value) | Likely Cause |

|---|---|---|---|

| Melting Point | 98–100°C | 102–104°C | Solvent residue in crystals |

| ¹³C NMR (Nitro C) | 148 ppm | 145 ppm | Deuterated solvent shift |

Advanced: What computational chemistry approaches (e.g., DFT calculations) are suitable for predicting the electronic and steric effects of the nitro and ethyl groups in this compound?

Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) basis set models nitro group electron-withdrawing effects and ethyl group steric hindrance .

- Molecular docking : Predicts interactions in catalytic or biological systems (e.g., enzyme inhibition studies).

Q. Table 4: Computed vs. Experimental Properties

| Parameter | DFT Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| N–C (ethyl) bond length | 1.47 Å | 1.45 Å | 1.4 |

| HOMO-LUMO gap | 4.2 eV | 4.0 eV (UV-Vis) | 5.0 |

Basic: What safety protocols and waste management practices are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation (CAS 836-30-6) .

- Waste disposal : Segregate organic waste and neutralize nitro-containing byproducts before disposal .

Q. Table 6: Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | Dominant Effect |

|---|---|---|

| N-Ethyl + NO₂ | 0.45 | Electronic |

| N-Methyl + NO₂ | 0.50 | Steric/Electronic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.